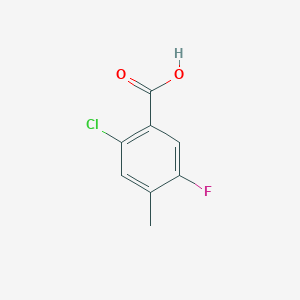

2-Chloro-5-fluoro-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQWRURRTPWWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545980 | |

| Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-61-8 | |

| Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Fluoro 4 Methylbenzoic Acid

Established Synthetic Routes for the Core Structure

The construction of the 2-Chloro-5-fluoro-4-methylbenzoic acid scaffold is achieved through several strategic pathways, each with its own set of advantages and considerations. These routes often begin with simpler, more readily available precursors and introduce the desired functional groups in a controlled manner.

Regioselective Halogenation and Carboxylation Strategies

The precise placement of halogen and carboxyl groups on the aromatic ring is paramount in the synthesis of this compound. Regioselective strategies are employed to ensure the correct isomeric product is obtained. These methods often involve the careful control of reaction conditions and the use of specific catalysts to direct the incoming functional groups to the desired positions on the aromatic ring.

Approaches Utilizing Pre-functionalized Aromatic Precursors

For instance, a prevalent method starts with 2-chloro-4-fluorotoluene (B151448). This precursor already contains the chloro, fluoro, and methyl groups in the correct relative positions. The synthesis then proceeds through a series of reactions to introduce the carboxylic acid group at the desired location. One such pathway involves the photochlorination of 2-chloro-4-fluorotoluene to produce 2-chloro-4-fluorobenzylidene dichloride. google.com This intermediate is then subjected to nitration and subsequent hydrolysis-oxidation to yield the final product. google.com

Another approach utilizes m-fluorotoluene as the starting material. google.com Through a Friedel-Crafts acylation reaction with a trihaloacetyl chloride, a mixture of ortho- and para-isomers is generated. google.com These isomers are then separated, and the desired precursor is further processed to yield the target benzoic acid derivative. google.com

The following table summarizes some of the key pre-functionalized precursors and their transformations:

| Starting Material | Key Transformation(s) | Resulting Intermediate/Product |

| 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis-Oxidation | This compound |

| m-Fluorotoluene | Friedel-Crafts Acylation, Hydrolysis, Isomer Separation | Isomeric fluoro-methylbenzoic acids |

| 3-Chloro-4-fluorophenol | Nitration | 5-Chloro-4-fluoro-2-nitrophenol |

Multi-step Synthesis Design and Implementation

The synthesis of this compound is inherently a multi-step process that requires careful planning and execution. The choice of each reaction step is critical to ensure high yields and purity of the final product. For example, a multi-step synthesis might involve the initial coupling of benzoic acid and an aniline (B41778) derivative using a coupling agent like phenyl isothiocyanate, followed by further functionalization. rsc.org The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for the success of each step. rsc.org

Functional Group Transformations and Derivatization Reactions

Once the core structure of this compound is synthesized, it can undergo various functional group transformations to produce a range of derivatives. These reactions are essential for creating new molecules with potentially useful properties.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Scaffold

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The existing substituents on the ring direct the position of the incoming electrophile.

Nitration is a key electrophilic aromatic substitution reaction that can be performed on derivatives of this compound. For example, the nitration of a related compound, 2-chloro-4-fluorobenzoic acid, is a known process. google.com The nitration of the methyl ester of this compound would lead to the formation of methyl 2-chloro-5-fluoro-4-methyl-3-nitrobenzoate. nih.gov This nitro-substituted derivative is a valuable intermediate for further synthetic transformations. nih.gov

The following table outlines the nitration of a related benzoic acid derivative:

| Starting Compound | Reagents | Product |

| 2-Chloro-4-fluorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | 2-Chloro-4-fluoro-5-nitrobenzoic acid google.com |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in this compound is a key site for various chemical modifications, including esterification, reduction, and decarboxylation.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. wikipedia.org For this compound, esterification can be achieved through several methods. A common laboratory method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, in a process known as Fischer esterification. wikipedia.org

For instance, the synthesis of ethyl 2-chloro-4-fluorobenzoate can be achieved from 2-chloro-4-fluorobenzoic acid. chemicalbook.com Similarly, methyl esters can be prepared. The synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with hydrobromic acid and sodium nitrite, followed by treatment with copper(I) bromide. chemicalbook.com This suggests that similar esterification approaches can be applied to this compound.

The reaction conditions for esterification can be optimized to improve yield and reaction time. The choice of alcohol, catalyst, and temperature are critical parameters.

Table 1: Examples of Esterification Reactions of Substituted Benzoic Acids

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | Ethanol (B145695), Acid catalyst | Ethyl 2-chloro-4-fluorobenzoate | chemicalbook.com |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. wikipedia.org This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The reaction proceeds through the formation of an aluminum salt of the carboxylate, which is then further reduced to the alcohol.

Alternatively, the reduction can be carried out using borane (B79455) (BH₃) complexes, such as BH₃-THF, which offer a milder and more selective option for reducing carboxylic acids in the presence of other reducible functional groups. guidechem.com

The general reaction for the reduction of a carboxylic acid to an alcohol is as follows: R-COOH + [Reducing Agent] → R-CH₂OH

The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the halogen substituents.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. google.com For aromatic carboxylic acids, decarboxylation is often challenging and typically requires high temperatures and sometimes the presence of a catalyst. google.com

Copper and its salts have been shown to catalyze decarboxylation reactions. google.com For example, heating a carboxylic acid in the presence of copper oxide can facilitate the removal of the CO₂ group. google.com The reaction mechanism often involves the formation of a copper carboxylate salt, which then undergoes thermal decomposition.

Halogen Atom Reactivity: Nucleophilic and Electrophilic Substitution Pathways

The chlorine and fluorine atoms on the benzene ring of this compound are subject to both nucleophilic and electrophilic substitution reactions, although their reactivity is influenced by the electronic nature of the substituents.

Nucleophilic Aromatic Substitution (SNA_r): The presence of electron-withdrawing fluoro and chloro groups can activate the aromatic ring towards nucleophilic aromatic substitution. researchgate.net In these reactions, a nucleophile displaces one of the halogen atoms. The fluoro group is generally a better leaving group than the chloro group in S_NAr reactions. researchgate.net The reaction is facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.

For example, the reaction of 2-fluoro- and 2-methoxybenzoic acids with organolithium or Grignard reagents can lead to the displacement of the fluoro or methoxy (B1213986) group. researchgate.net

Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Biaryl Formation)

The halogen atoms on this compound make it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.gov

In a typical Suzuki-Miyaura coupling, an aryl halide (in this case, this compound or its derivative) is reacted with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.gov The chloro atom is generally more reactive than the fluoro atom in these coupling reactions.

The general scheme for a Suzuki-Miyaura coupling is: Ar-X + Ar'-B(OR)₂ → Ar-Ar' (where X = Cl, Br, I)

This methodology allows for the synthesis of a wide range of biaryl compounds with potential applications in materials science and medicinal chemistry.

Reaction Condition Optimization and Mechanistic Investigations

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any chemical transformation involving this compound. This involves a systematic investigation of various parameters:

Catalyst Selection: For coupling reactions, the choice of palladium catalyst and ligand is critical. Different ligands can significantly influence the catalytic activity and selectivity. rsc.org

Solvent Effects: The polarity and nature of the solvent can affect reaction rates and outcomes. rsc.org

Base: In coupling reactions, the choice of base is important for the transmetalation step. rsc.org

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize side products.

Mechanistic investigations, often employing techniques like kinetic studies and computational modeling, can provide valuable insights into the reaction pathways. Understanding the mechanism allows for a more rational approach to reaction optimization. For instance, in amide synthesis from carboxylic acids, mechanistic studies have helped to elucidate the role of coupling agents and intermediates. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-fluorobenzoic acid |

| 2-Amino-4-fluoro-5-methylbenzoic acid |

| Ethyl 2-chloro-4-fluorobenzoate |

| Methyl 2-bromo-4-fluoro-5-methylbenzoate |

| 2-Fluoro-benzoic acid |

Catalytic Systems and Their Influence on Yield and Selectivity

The synthesis of halogenated benzoic acids often employs catalytic systems to facilitate key transformations, such as carbonylation or oxidation reactions. The choice of catalyst is paramount as it directly impacts the reaction rate, yield, and the isomeric purity of the product.

Lewis Acids: In reactions analogous to Friedel-Crafts acylation, which could be a potential step in the synthesis of precursors to this compound, Lewis acids are common catalysts. For the synthesis of the related compound 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, a variety of Lewis acids can be utilized, with anhydrous aluminum trichloride (B1173362) being a preferred option. chemicalbook.com Other effective Lewis acids in similar syntheses include anhydrous zinc chloride, boron trifluoride, anhydrous ferric trichloride, and anhydrous stannic chloride. chemicalbook.com In the synthesis of another related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, Lewis acids such as zinc chloride, iron(III) chloride, or aluminum chloride are used to catalyze the hydrolysis step. google.com The selection and concentration of the Lewis acid catalyst are critical for optimizing the yield and minimizing the formation of unwanted byproducts.

Transition Metal Catalysts: Copper-based catalysts, such as copper(I) bromide, are employed in Sandmeyer-type reactions, which could be a viable route for introducing the chloro- or bromo-substituents onto the aromatic ring. chemicalbook.com For instance, in the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, a related ester, copper(I) bromide is a key reagent. chemicalbook.com In other contexts, such as amidation reactions of benzoic acids, copper catalysts like copper(II) chloride (CuCl₂), copper(I) chloride (CuCl), copper(II) sulfate (B86663) (CuSO₄), and copper(II) acetate (B1210297) (Cu(OAc)₂) have been studied, with CuCl₂ often showing superior performance. rsc.org While this applies to a subsequent reaction of a benzoic acid, it highlights the importance of screening different transition metal catalysts to find the optimal conditions for a specific transformation.

Photocatalytic Systems: Modern synthetic methods increasingly utilize photocatalysis. For reactions like cyanation of arenes, photoredox catalysts such as Mes-Acr-Ph+ have been explored. acs.org Although it was noted that benzoic acids themselves may be incompatible with this specific system, the principle of using light-activated catalysts to drive reactions under mild conditions is a significant area of research. acs.org For the synthesis of a precursor like 2-chloro-4-fluorobenzylidene dichloride from 2-chloro-4-fluorotoluene, photochlorination using light sources such as fluorescent lamps or ultraviolet lamps is a key step. google.com

The table below summarizes various catalytic systems used in the synthesis of related benzoic acid derivatives.

| Catalyst System | Reaction Type | Related Compound Synthesized | Reference |

| Anhydrous Aluminum Trichloride | Friedel-Crafts Acylation | 4-fluoro-2-methylbenzoic acid | chemicalbook.com |

| Zinc Chloride, Iron(III) Chloride | Hydrolysis | 2-chloro-4-fluoro-5-nitrobenzoic acid | google.com |

| Copper(I) Bromide | Sandmeyer Reaction | Methyl 2-bromo-4-fluoro-5-methylbenzoate | chemicalbook.com |

| Copper(II) Chloride | Amidation | Amides from benzoic acids | rsc.org |

| UV Lamp | Photochlorination | 2-chloro-4-fluorobenzylidene dichloride | google.com |

Solvent Effects and Reaction Atmosphere Control

The choice of solvent and the control of the reaction atmosphere are critical parameters that can significantly influence the outcome of the synthesis.

Solvent Selection: The solvent not only dissolves the reactants but also affects reaction rates and selectivity. In Friedel-Crafts type reactions for the synthesis of precursors, solvents such as dichloromethane, 1,2-dichloroethane (B1671644), carbon disulfide, chlorobenzene, and nitrobenzene (B124822) are commonly used, with 1,2-dichloroethane being a preferred choice in some cases. chemicalbook.com For amidation reactions of related benzoic acids, a range of polar and non-polar solvents including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), 1,2-dichloroethane (DCE), acetonitrile (B52724) (MeCN), and tetrahydrofuran (THF) have been investigated. rsc.org In one study, DMF was found to be the optimal solvent for a copper-catalyzed amidation. rsc.org The hydrolysis of precursors can be carried out in solvents like formic acid, acetic acid, sulfuric acid, or hydrochloric acid. google.com

Reaction Atmosphere: Many synthetic reactions require an inert atmosphere to prevent side reactions with oxygen or moisture. For instance, reactions involving organometallic intermediates, such as those using butyllithium (B86547) for lithiation at low temperatures, necessitate a nitrogen or argon atmosphere to prevent quenching of the reactive species. google.com Conversely, some reactions, like certain photocatalytic cyanations, may require the presence of oxygen or air to regenerate the catalyst and complete the catalytic cycle. acs.org The specific requirements of the reaction mechanism dictate the necessary atmospheric control.

The following table outlines the solvents used in the synthesis of related compounds.

| Solvent | Reaction Type | Related Compound | Reference |

| 1,2-Dichloroethane | Friedel-Crafts Acylation | 4-fluoro-2-methylbenzoic acid | chemicalbook.com |

| Dimethylformamide (DMF) | Amidation | Amides from benzoic acids | rsc.org |

| Formic Acid, Acetic Acid | Hydrolysis | 2-chloro-4-fluoro-5-nitrobenzoic acid | google.com |

| Tetrahydrofuran (THF) | Lithiation | 4-fluoro-2-methylbenzoic acid | google.com |

Temperature and Time Profiles for Enhanced Efficiency

The temperature and duration of a reaction are fundamental parameters that must be carefully controlled to maximize the yield and purity of the product while minimizing energy consumption and the formation of impurities.

Temperature Optimization: Reaction rates are highly dependent on temperature. For the nitration step in the synthesis of the related 2-chloro-4-fluoro-5-nitrobenzoic acid, the reaction is typically carried out at a low temperature, between 0 and 30 °C, to control the regioselectivity and prevent over-nitration. google.com In contrast, the subsequent oxidation and hydrolysis steps for the same compound require higher temperatures, ranging from 40-70 °C and 50-130 °C, respectively. google.com Friedel-Crafts acylations are often performed at low temperatures, for example, between -5 and 10 °C, to control the reaction. chemicalbook.com Lithiation reactions are typically conducted at very low temperatures, such as -78 °C. google.com

Reaction Time: The duration of the reaction is optimized to ensure the complete conversion of the starting materials to the desired product. Incomplete reactions lead to lower yields, while excessively long reaction times can promote the formation of degradation products or isomers. For example, in a copper-catalyzed amidation reaction, a reaction time of 12 hours was found to be effective. rsc.org In the synthesis of a precursor to 2-chloro-4-fluoro-5-nitrobenzoic acid, the hydrolysis-oxidation step was maintained for 4 hours. google.com Reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the optimal reaction time. chemicalbook.comgoogle.com

This table provides examples of temperature and time profiles for reactions in the synthesis of related molecules.

Structural Analysis and Advanced Spectroscopic Characterization

Elucidation of Molecular Structure in Diverse States

Spectroscopic analysis in both solution and solid states offers a comprehensive understanding of the molecular structure of 2-Chloro-5-fluoro-4-methylbenzoic acid.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine and fluorine atoms are electron-withdrawing, while the methyl group is electron-donating.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | br s |

| Ar-H | 7.5 - 8.0 | d |

| Ar-H | 7.0 - 7.5 | d |

| CH₃ | ~2.4 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | 165 - 175 |

| C-Cl | 130 - 135 |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-CH₃ | 140 - 145 |

| C-H | 115 - 130 |

| CH₃ | ~20 |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. The chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. Based on data for other fluorinated benzoic acids, the ¹⁹F NMR spectrum is expected to show a single resonance. rsc.org The precise chemical shift will be dependent on the solvent and the electronic environment created by the adjacent chloro and methyl groups.

While not applicable to this compound due to the absence of nitrogen, ¹⁵N CP/MAS NMR is a valuable solid-state NMR technique for nitrogen-containing compounds. It provides information about the local environment of nitrogen atoms in a solid sample.

Solid-state NMR techniques, in general, are useful for studying the structure of crystalline materials. For substituted benzoic acids, solid-state ¹³C NMR can reveal information about polymorphism and the packing of molecules in the crystal lattice. uni.lu

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these will be the absorptions from the carboxylic acid group. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp band around 1700 cm⁻¹.

The spectrum will also show C-H stretching vibrations from the aromatic ring and the methyl group in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The exact positions of these bands can provide further structural information.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic & Aliphatic) | 2850 - 3100 | Medium |

| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-F | 1100 - 1200 | Strong |

| C-Cl | 700 - 800 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., MS, HRMS, GC-MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₈H₆ClFO₂), the monoisotopic mass is 188.00403 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Electron ionization mass spectrometry (EI-MS) typically causes fragmentation of the molecular ion ([M]⁺•). For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH) to form an [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH) to form an [M-45]⁺ ion. libretexts.org The most prominent peak in the mass spectrum of benzoic acid itself is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which results from the loss of the -OH radical. docbrown.info This cation can further lose carbon monoxide (CO) to produce the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

For this compound, analogous fragmentation would be expected, leading to a complex pattern influenced by the chloro, fluoro, and methyl substituents on the aromatic ring. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze complex mixtures and confirm the presence of the target compound. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 189.01131 | 130.6 |

| [M+Na]⁺ | 210.99325 | 141.7 |

| [M-H]⁻ | 186.99675 | 132.6 |

| [M]⁺ | 188.00348 | 131.9 |

Note: This data is based on computational predictions for 2-chloro-4-fluoro-5-methylbenzoic acid. uni.lu

Crystallographic Studies for Definitive Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure determination for this compound is not available in the referenced literature, extensive studies on related substituted benzoic acids allow for a well-founded prediction of its solid-state structure. For instance, the crystal structure of the related compound 2-chloro-4-fluorobenzoic acid has been determined. nih.gov Similarly, studies on co-crystals of o-toluic acid and o-chlorobenzoic acid reveal that they form hydrogen-bonded ribbons. rsc.org Benzoic acid derivatives commonly crystallize in monoclinic or orthorhombic space groups. dergipark.org.trnih.gov For example, 2-chloro-6-fluorobenzoic acid crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell (Z=4). dergipark.org.tr It is highly probable that this compound would adopt a similar crystalline form.

Table 3: Crystallographic Data for an Analogous Compound: 2-Chloro-6-fluorobenzoic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7655 |

| b (Å) | 13.9660 |

| c (Å) | 13.2300 |

| β (°) | 98.034 |

Source: Data for 2-Chloro-6-fluorobenzoic acid. dergipark.org.tr

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen-Bonded Dimer Formation)

A hallmark of the crystal structure of nearly all benzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. rsc.orgnih.gov This robust and highly predictable supramolecular interaction, known as the {⋯HOC=O}₂ synthon, is the most prominent feature in their crystal packing. nih.gov It is virtually certain that molecules of this compound would also form these characteristic hydrogen-bonded dimers in the solid state.

Conformational Analysis and Stereochemical Considerations

In the gas phase or in solution, the structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the carboxylic acid to the phenyl ring and the C-O bond within the carboxyl group, gives rise to different conformers. mdpi.com

Computational studies using Density Functional Theory (DFT) on ortho-substituted benzoic acids have shown that molecules with a cis arrangement of the carboxylic acid group (O=C-O-H dihedral angle ≈ 0°) are significantly lower in energy than their trans counterparts (dihedral angle ≈ 180°). researchgate.netmdpi.com For 2-fluorobenzoic acid, the most stable conformer is a cis form, and the energy difference to the lowest energy trans conformer is substantial. mdpi.com This stability of the cis form is attributed to a combination of factors, including stabilizing intramolecular interactions (like C-H···O=) and the minimization of repulsive forces between the ortho-substituent (the chlorine atom in this case) and the carboxylic acid oxygens. mdpi.com The presence of the ortho-chloro substituent would create steric hindrance that influences the rotation of the carboxyl group, leading to a non-planar arrangement in some conformers to alleviate strain. mdpi.com

Investigation of Torsional Angles and Rotameric States

The rotation of the carboxylic acid group (-COOH) around the single bond connecting it to the benzene (B151609) ring gives rise to different rotameric states, or conformers. The stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions between the carboxylic acid group and the ortho-substituent, in this case, the chlorine atom.

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the potential energy surface of the molecule and identifying its stable conformers. For substituted benzoic acids, the planarity of the molecule is a key factor. A common feature is the formation of a cis conformer, where the hydroxyl proton of the carboxylic acid group forms an intramolecular hydrogen bond with the carbonyl oxygen. However, the orientation of the entire -COOH group with respect to the ring can vary.

| Compound | Conformer | Torsional Angle (C(X)-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|---|

| 2-Fluorobenzoic Acid | trans-I | 44.3° | High |

| 2-Chlorobenzoic Acid | - | Data not specified | - |

Note: The data is based on computational analysis of related compounds, illustrating the typical effects of ortho-halogen substitution. The 'trans-I' conformer of 2-fluorobenzoic acid highlights a non-planar structure due to repulsive interactions. mdpi.com A similar, though distinct, effect would be expected for this compound due to the ortho-chloro substituent.

Impact of Halogen Substituents on Aromatic Ring Planarity and Electronic Effects

The presence of both chlorine and fluorine atoms as substituents on the benzene ring introduces significant electronic and steric effects that modulate the structure and reactivity of the molecule.

Electronic Effects: Halogens exert a dual electronic influence: a resonance effect (or conjugative effect) and an inductive effect. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing effect is powerful and tends to deactivate the ring towards electrophilic attack while increasing the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. openstax.orglibretexts.org The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the aromatic pi (π) system. libretexts.org This effect opposes the inductive effect and would tend to increase electron density on the ring, particularly at the ortho and para positions.

Aromatic Ring Planarity: While the benzene ring itself has a strong preference for planarity, bulky substituents can cause minor deviations. The C–Cl and C–F bond lengths are distinct, with the C-F bond being shorter and stronger. In a similar dihalogenated aromatic compound, 3-chloro-5-fluorosalicylaldehyde, the C—Cl and C—F bond lengths were found to be 1.7334 Å and 1.3529 Å, respectively, and the molecule was observed to be nearly planar. nih.gov This suggests that in this compound, the aromatic ring itself likely maintains a high degree of planarity, though the exocyclic carboxylic acid group may be twisted, as discussed previously. The primary structural impact of the halogens is electronic, altering bond lengths and charge distribution within the ring rather than causing significant puckering of the ring itself.

| Bond Type | Typical Bond Length (Å) | Source Compound |

|---|---|---|

| C-F | 1.3529 | 3-chloro-5-fluorosalicylaldehyde nih.gov |

| C-Cl | 1.7334 | 3-chloro-5-fluorosalicylaldehyde nih.gov |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties with high accuracy.

Analysis of Molecular Stability and Chemical Reactivity using Global Chemical DescriptorsDFT calculations can determine several global chemical descriptors that provide insight into the molecule's overall stability and reactivity. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. A harder molecule is typically more stable and less reactive.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

These values would quantify the kinetic stability and reactivity of this compound.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Investigation of Solute-Solvent Interactions in SolutionTo understand how this compound behaves in a real-world chemical environment, MD simulations would be used to model the molecule in a solvent, such as water or an organic solvent. These simulations would track the interactions between the solute (the benzoic acid derivative) and the surrounding solvent molecules. This analysis reveals information about the solvation shell, hydrogen bonding patterns, and the overall influence of the solvent on the conformation and dynamics of the molecule.

While the framework for these computational studies is well-defined, the specific data and detailed findings for this compound are not present in the current body of scientific literature. Therefore, this compound represents an open area for future research, where the application of these powerful computational methods could yield valuable insights into its chemical nature.

An in-depth computational analysis of this compound reveals critical insights into its molecular behavior, from its conformational preferences to its interactions in various chemical environments. This article explores the computational chemistry and molecular modeling studies that define the structural and interactive properties of this complex benzoic acid derivative.

Derivatives, Analogues, and Structure Reactivity Relationships Sar

Design and Synthesis of Novel Derivatives and Analogues

The molecular framework of 2-Chloro-5-fluoro-4-methylbenzoic acid serves as a versatile scaffold for the development of new chemical entities. Researchers have systematically explored modifications at various positions to modulate the compound's properties.

Strategic Modifications of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide range of functional compounds, most notably esters and amides.

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry. nih.gov One common approach involves the activation of the carboxylic acid. For instance, treatment of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride yields the corresponding acyl chloride. This highly reactive intermediate readily reacts with an amine, such as a concentrated ammonia (B1221849) solution, to produce the corresponding amide, in this case, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. nih.gov Another method involves the in situ generation of activating agents like phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which facilitates the amidation of various carboxylic acids under mild conditions. nih.govresearchgate.net

Esterification, another key modification, can be achieved through various methods. For example, methyl 2-chloro-4-fluoro-5-nitrobenzoate is the methyl ester derivative of 2-chloro-4-fluoro-5-nitrobenzoic acid. nih.gov The synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids has also been explored, highlighting the broad applicability of these transformations. nih.gov

Recent advancements have introduced novel catalytic methods for amide synthesis that avoid the pre-activation of carboxylic acids. One such protocol utilizes the copper-mediated reaction of amines and isothiocyanates to form a thiourea (B124793) intermediate. This intermediate then generates a reactive carbodiimide (B86325) in situ, which rapidly couples with the unactivated carboxylic acid to form the amide. rsc.org This method has shown broad functional group compatibility. rsc.org

Positional and Substituent Variations of Halogen Atoms

The type, number, and position of halogen substituents on the benzene (B151609) ring significantly influence the molecule's properties. The presence of both chlorine and fluorine atoms in this compound offers multiple avenues for variation.

Studies on related halogenated benzoic acids provide insight into the effects of these changes. For example, research on ortho-chloro- and fluoro-substituted benzoic acids has shown that the asymmetric substitution at the ortho positions leads to distinct intramolecular interactions, which in turn dictate their chemical behavior. nih.gov The smaller size of the fluorine atom compared to the chlorine atom reduces repulsive halogen-oxygen interactions. nih.gov

The synthesis of analogues with different halogen patterns is a key strategy. For instance, the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid is a well-documented process. google.comgoogle.com The synthesis of various halogenated 4-methyl-2(5H)-furanones from a common starting material demonstrates the feasibility of creating a library of compounds with mixed halogen substitutions to study their properties. nih.gov The replacement of a chlorine atom with bromine or the introduction of additional halogen atoms can lead to predictable, albeit sometimes subtle, changes in the compound's characteristics. nih.gov

Introduction of Diverse Functional Groups

The aromatic ring of this compound can be further functionalized by introducing a variety of substituents, such as nitro (NO₂), amino (NH₂), sulfamoyl (SO₂NH₂), and trifluoromethyl (CF₃) groups, to create derivatives with tailored electronic and steric properties.

The nitration of halogenated benzoic acids is a common route to introduce a nitro group. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be synthesized by the nitration of 2-chloro-4-fluorotoluene (B151448) followed by oxidation. google.com Similarly, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is obtained from the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov

The sulfamoyl group is another important functional group. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives starts from 2-chloro-4-nitrobenzoic acid, which is first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate is then reacted with an aniline (B41778) to introduce the sulfamoyl moiety. nih.gov

The trifluoromethyl group is often incorporated to enhance metabolic stability and lipophilicity. The synthesis of compounds like ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate showcases the introduction of this group onto an associated aryl ring. nih.gov

Alterations of the Methyl Group and Other Aromatic Substituents

Modifications to the methyl group at the C4 position or other substituents on the aromatic ring provide another layer of structural diversity. The methyl group can be a site for reactions such as oxidation or halogenation. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid can start from 2-chloro-4-fluorotoluene, where the methyl group is ultimately oxidized to a carboxylic acid. google.com

The synthesis of various isomers, such as 2-Chloro-5-fluoro-3-methylbenzoic acid and 2-Chloro-4-fluoro-5-methylbenzoic acid, highlights the importance of substituent placement on the aromatic ring. bldpharm.combiosynth.com The reactivity and properties of these isomers can differ significantly from the parent compound. For instance, 5-Fluoro-2-methylbenzoic acid is used in the synthesis of phthalides and 3-arylisoquinolinones. ossila.com

Elucidation of Structure-Reactivity Correlations

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For derivatives of this compound, this involves analyzing how different substituents electronically influence reaction pathways.

Influence of Electronic Effects of Substituents on Reaction Pathways

The electronic nature of substituents on the benzoic acid ring plays a critical role in determining the reactivity of the carboxylic acid group and the ring itself. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the course and rate of chemical reactions.

In the context of amide synthesis, the electronic properties of substituents on the benzoic acid have a noticeable impact. A study on a copper-catalyzed amidation protocol showed that benzoic acids with electron-donating groups, such as methyl and methoxy (B1213986), provided the corresponding amides in high yields (76-92%). rsc.org Conversely, substrates with strong electron-withdrawing groups, like a nitro group, also reacted efficiently, affording the amide in a 74% yield. rsc.org This suggests that the reaction mechanism can accommodate a wide range of electronic environments.

The electronic effects of substituents also influence the reactivity of other reagents used in the synthetic pathway. For example, in the aforementioned amidation protocol, the choice of isothiocyanate coupling agent was crucial. An isothiocyanate bearing an electron-withdrawing nitro group failed to produce the desired product, whereas those with electron-donating groups improved the yield and selectivity. rsc.org

The table below summarizes the impact of different electronic substituents on the yield of amide formation in a specific catalytic system, illustrating the practical consequences of these electronic effects. rsc.org

| Substituent on Benzoic Acid | Electronic Effect | Product | Yield (%) |

| 4-Methyl | Electron-Donating | 3b | 92 |

| 3,5-Dimethyl | Electron-Donating | 3c | 88 |

| 4-Methoxy | Electron-Donating | 3f | 76 |

| 4-Nitro | Electron-Withdrawing | 3g | 74 |

| 4-Fluoro | Electron-Withdrawing | 3h | 90 |

| 4-Chloro | Electron-Withdrawing | 3i | 83 |

| 4-Bromo | Electron-Withdrawing | 3j | 85 |

This table is based on data from a specific copper-catalyzed amidation reaction and serves as an example of electronic effects on reaction outcomes. rsc.org

Steric Factors Governing Regioselectivity in Chemical Transformations

The regioselectivity of chemical transformations involving this compound is profoundly influenced by the steric hindrance imposed by its substituents, particularly the groups ortho to the carboxylic acid and the other positions on the aromatic ring.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids where a substituent at the ortho position (position 2 or 6) can sterically force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring. stackexchange.com In the case of this compound, the chlorine atom at the 2-position exerts a significant ortho effect. This steric hindrance can influence the accessibility of the carboxylic acid group for certain reactions and also modulates its acidity. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers. wikipedia.org

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are crucial in determining the position of an incoming electrophile. For this compound, the directing effects of the chloro, fluoro, and methyl groups, along with the deactivating carboxylic acid group, must be considered. The interplay of these electronic effects is further complicated by steric hindrance.

The available positions for substitution on the benzene ring are positions 3 and 6. The chlorine at position 2 and the methyl group at position 4 will sterically hinder attack at the adjacent positions. For instance, an incoming electrophile would experience significant steric clash with the chlorine atom if it were to attack position 3. Similarly, the methyl group at position 4 and the fluorine at position 5 would create a sterically crowded environment around position 6.

In reactions such as nitration, which often involve bulky electrophiles, the regioselectivity is expected to be a fine balance between electronic directing effects and steric accessibility. For example, in the nitration of 2-chloro-4-fluorobenzoic acid, a mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid is obtained, highlighting the competition between the available sites. wipo.int For this compound, the directing influence of the activating methyl group and the deactivating but ortho, para-directing halogens would be in competition, with steric factors likely playing a decisive role in the product distribution.

The following table summarizes the expected steric influence of the substituents on the regioselectivity of electrophilic attack:

| Position of Attack | Influencing Substituents and Steric Hindrance | Predicted Feasibility |

| 3 | Flanked by Chlorine (position 2) and Methyl (position 4) | Low due to significant steric hindrance |

| 6 | Adjacent to Fluorine (position 5) and the Carboxylic acid group | Moderate, but potentially hindered by the fluorine and the out-of-plane carboxyl group |

Principles of Molecular Design and Optimization for Targeted Synthetic Applications

The structural and electronic features of this compound make it a valuable building block in medicinal chemistry and materials science. nih.govnih.gov The principles of molecular design and optimization for its use in targeted synthetic applications revolve around leveraging its unique substitution pattern to achieve desired biological activities or material properties.

The design of derivatives often involves modifications at the carboxylic acid group, such as amidation or esterification, to introduce new functionalities and modulate physicochemical properties like solubility and membrane permeability. researchgate.net The presence of the ortho-chloro group can influence the conformation of these derivatives, which can be crucial for binding to biological targets. stackexchange.com

For instance, in the design of enzyme inhibitors, the benzoic acid core can serve as an anchor to position other functional groups within the active site of a target protein. nih.gov The chloro, fluoro, and methyl groups can be systematically varied to probe the steric and electronic requirements of the binding pocket, a key strategy in structure-activity relationship (SAR) studies. The introduction of chlorine or bromine at specific positions on a central benzene ring of a lead compound has been shown to improve pharmacokinetic properties. nih.gov

The fluorine atom at position 5 is a particularly interesting feature for molecular design. The introduction of fluorine can enhance metabolic stability, improve binding affinity through favorable interactions with the target, and modulate the pKa of the carboxylic acid. Its high electronegativity and relatively small size compared to other halogens make it a popular choice in drug design.

In the context of developing new bioactive compounds, this compound can be used as a starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted to other functional groups that can then participate in cyclization reactions. For example, fluorinated benzoic acid derivatives are used in the synthesis of benzoxazepinones, which are potent kinase inhibitors. ossila.com

The optimization of derivatives of this compound for specific applications often involves a multi-parameter approach, as summarized in the table below:

| Design Parameter | Strategic Consideration for this compound |

| Biological Activity | The substituted phenyl ring can be tailored to fit into specific enzyme active sites or receptor binding pockets. |

| Pharmacokinetics | The lipophilicity and metabolic stability can be fine-tuned by modifying the carboxylic acid or by introducing additional substituents. The fluorine atom often enhances metabolic stability. |

| Synthetic Accessibility | The reactivity of the carboxylic acid and the potential for further functionalization of the aromatic ring allow for the synthesis of diverse libraries of compounds. |

| Physicochemical Properties | Solubility, pKa, and other physical properties can be modulated through derivatization to suit the requirements of the target application. |

By systematically applying these design principles, researchers can harness the unique chemical properties of this compound to develop novel molecules with tailored functions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Pharmaceutical Precursor Synthesis

Synthesis of Key Intermediates for Complex Organic Molecules

The carboxylic acid group (-COOH) is a versatile functional group that can undergo numerous reactions, such as conversion to acyl chlorides, esters, and amides, which are fundamental steps in building more complex molecules. wikipedia.org While specific examples detailing the use of 2-Chloro-5-fluoro-4-methylbenzoic acid to create key pharmaceutical intermediates are not prominent in the literature, related fluorinated and chlorinated benzoic acid derivatives serve as crucial components in drug discovery. For instance, other isomers like 5-Chloro-2-fluorobenzoic acid are used in the molecular design of pyrimidine-based Aurora kinase inhibitors, and 2-Fluoro-5-methylbenzoic acid is a precursor for potent kinase inhibitors. ossila.comossila.com This suggests that this compound holds potential as a reagent for similar synthetic strategies.

Molecular Design of Scaffolds for Chemical Research (e.g., Protein Degrader Building Blocks)

The development of molecular scaffolds is a key area of medicinal chemistry. These scaffolds form the core structure of new therapeutic agents. Fluorine and piperazine (B1678402) moieties are common and advantageous in drug design. nih.gov While direct evidence of this compound being used in protein degrader building blocks is not available, its structure is consistent with the types of halogenated aromatic rings often employed to create novel molecular scaffolds for chemical research. For example, the chloride substituent on a related molecule, 5-Chloro-2-fluorobenzoic acid, was found to enhance binding affinity to the oncoprotein Aurora A, promoting its degradation. ossila.com

Intermediate in Agrochemical Development and Formulation

Chloro- and fluoro-substituted benzoic acid derivatives are established precursors for a range of agrochemical products, including herbicides and fungicides. mdpi.com The specific substitution pattern of this compound makes it a relevant intermediate for this sector.

Synthetic Utility in the Production of Herbicides and Fungicides

A comprehensive review of scientific and patent literature does not specify the direct use of this compound in the synthesis of named commercial herbicides or fungicides. However, structurally similar compounds are integral to this field. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid, a nitro-derivative of a close isomer, is a known intermediate in the synthesis of the herbicide saflufenacil. google.com Furthermore, 2-Chloro-4-(methylsulfonyl)benzoic acid is a known environmental transformation product of the herbicide Sulcotrione. nih.gov

Contributions to Crop Protection Agent Synthesis

The synthesis of modern crop protection agents often involves halogenated intermediates to enhance efficacy and selectivity. google.com An intermediate used in the manufacturing of agricultural chemicals, N-[4-Chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]carbamic acid ethyl ester, highlights the importance of this substitution pattern in the industry. nih.gov While a direct synthetic lineage from this compound is not documented, its chemical structure aligns with the requirements for creating novel active ingredients for crop protection.

Advanced Materials Science Applications

In the field of materials science, fluorinated and chlorinated benzoic acids can be used as monomers or precursors for specialized polymers and other advanced materials. For instance, 5-Chloro-2-fluorobenzoic acid is used to synthesize poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com A review of the available literature did not yield specific examples of this compound being utilized in materials science applications. However, its di-halogenated structure suggests potential applicability in the development of specialty polymers where properties like thermal stability and chemical resistance are desired.

Investigation in the Development of Materials with Enhanced Thermal and Chemical Resistance

While specific research on the direct application of this compound in the development of materials with enhanced thermal and chemical resistance is not extensively documented in publicly available literature, the properties of analogous halogenated aromatic compounds provide a strong basis for its potential in this area. The incorporation of halogens, particularly fluorine and chlorine, into polymer structures is a well-established strategy for enhancing these properties.

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence in a polymer backbone can significantly increase thermal stability and resistance to chemical attack. Similarly, the carbon-chlorine bond, while less stable than the C-F bond, also contributes to flame retardancy and chemical inertness. It is hypothesized that polymers synthesized using this compound as a monomer or a modifying agent could exhibit superior performance in harsh environments.

For instance, aromatic polyamides, a class of high-performance polymers, are known for their exceptional thermal and mechanical properties. The introduction of halogen atoms into the aromatic rings of polyamides can further improve their flame retardancy and thermal stability. mdpi.com Based on this principle, it can be inferred that polyamides synthesized from this compound could demonstrate enhanced resistance to high temperatures and corrosive chemicals.

Table 1: General Influence of Halogenation on Polymer Properties

| Property | Influence of Fluorination | Influence of Chlorination |

| Thermal Stability | Significantly Increased | Increased |

| Chemical Resistance | Significantly Increased | Increased |

| Flame Retardancy | Increased | Significantly Increased |

| Solubility | Generally Decreased | Generally Decreased |

This table provides a generalized overview based on established principles in polymer chemistry.

The methyl group on the benzene (B151609) ring of this compound can also play a role in modifying the physical properties of resulting polymers, such as solubility and processability, without compromising the enhanced stability imparted by the halogen atoms.

Synthesis of Functional Polymers and Electrolyte Membranes (e.g., Poly(phenylene ether)-based systems)

The carboxylic acid group of this compound provides a reactive site for its incorporation into various polymer architectures, including functional polymers and electrolyte membranes. Functional polymers are macromolecules designed with specific chemical groups to impart desired properties and functionalities. vanderbilt.edunih.gov

One area of potential application is in the modification of poly(phenylene ether) (PPE) or polyphenylene oxide (PPO) based systems. PPEs are amorphous thermoplastics known for their excellent dimensional stability, high heat resistance, low moisture absorption, and good hydrolytic stability. cloudinary.comasahi-kasei-plastics.com However, pure PPE can be difficult to process due to its high melt viscosity. asahi-kasei-plastics.comresearchgate.net Therefore, it is often blended with other polymers like polystyrene to improve its processability. researchgate.net

While direct synthesis of PPE from this compound is not a conventional route, this substituted benzoic acid could potentially be used to functionalize or modify existing PPE resins. For example, it could be grafted onto the PPE backbone to introduce the chloro and fluoro groups. This modification could lead to:

Enhanced Thermal and Oxidative Stability: The inherent stability of the aryl-halogen bonds would be expected to augment the already good thermal properties of PPE. wikipedia.org

Improved Chemical Resistance: The electron-withdrawing nature of the halogen atoms could enhance the resistance of the polymer to certain chemical environments. cloudinary.com

Modified Surface Properties: The introduction of polar functional groups could alter the surface energy and hydrophobicity of the polymer.

The development of functional polymers for applications such as electrolyte membranes in fuel cells or batteries is another promising area. The properties of such membranes are critically dependent on their chemical structure. The incorporation of fluorinated and chlorinated moieties from this compound could potentially enhance the electrochemical stability and ion transport properties of such membranes.

Table 2: Potential Research Directions for this compound in Polymer Science

| Research Area | Potential Role of this compound | Expected Outcome |

| High-Performance Polyamides | As a monomer in polycondensation reactions. | Polymers with enhanced thermal stability and flame retardancy. |

| Poly(phenylene ether) Modification | As a grafting agent to functionalize the polymer backbone. | PPE resins with improved chemical resistance and thermal properties. |

| Functional Electrolyte Membranes | As a comonomer in the synthesis of ion-exchange membranes. | Membranes with enhanced electrochemical stability and performance. |

This table outlines hypothetical research avenues based on the chemical structure of the compound and established principles in materials science.

Environmental Fate and Degradation Pathways of Halogenated Benzoic Acids Academic Research

Mechanisms of Biodegradation and Biotransformation in Environmental Systems

No studies were found that investigate the microbial degradation or transformation of 2-Chloro-5-fluoro-4-methylbenzoic acid in soil, sediment, or water.

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

There is no available information on the breakdown of this compound due to sunlight (photolysis) or its reaction with water (hydrolysis) under typical environmental conditions.

Research on Bioremediation Strategies for Related Halogenated Aromatic Compounds

While bioremediation strategies exist for a variety of halogenated aromatic compounds, no research specifically addresses the remediation of this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Impurity Profiling

The determination of purity and the identification of potential process-related impurities in 2-Chloro-5-fluoro-4-methylbenzoic acid are critical quality control steps. A suite of powerful chromatographic techniques is utilized for this purpose, each offering unique advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment for this compound. These techniques are adept at separating the main component from structurally similar impurities.

A typical reversed-phase HPLC or UPLC method would employ a C18 stationary phase. The separation is achieved using a mobile phase gradient consisting of an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form, and an organic solvent such as acetonitrile (B52724) or methanol. For instance, a method for a related compound, 2,4,6-Trifluorobenzoic acid, utilized a gradient mixture of a buffer (0.1% triethylamine (B128534) solution) and an organic solvent mixture (acetonitrile, methanol, and water). ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring of the benzoic acid derivative provides strong chromophoric activity. UPLC systems, with their smaller particle-sized columns (typically sub-2 µm), offer significant advantages in terms of faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For the analysis of volatile and semi-volatile impurities that may be present in trace amounts, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. Due to the relatively low volatility and polar nature of carboxylic acids, a derivatization step is often necessary to convert this compound and its acidic impurities into more volatile esters. A common derivatization agent is BF₃·MeOH, which converts carboxylic acids into their corresponding methyl esters. nih.govresearchgate.net

Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The high sensitivity of GC-MS allows for the detection of impurities at very low levels, which is crucial for ensuring the quality of pharmaceutical starting materials. nih.gov A study on the analysis of 21 fluorobenzoic acids demonstrated the effectiveness of GC-MS for ultra-trace determination in various water matrices after solid-phase extraction and derivatization. nih.govresearchgate.net

Ion Chromatography-Electrospray Mass Spectrometry for Speciation Studies

Ion Chromatography (IC) coupled with Electrospray Mass Spectrometry (IC-ESI-MS) is a powerful technique for the analysis of ionic species, including halogenated aromatic acids. oup.comoup.com This method is particularly useful for speciation studies, where it is necessary to separate and identify different ionic forms of the analyte and its impurities in complex sample matrices. nih.gov

In IC, the separation is based on the ionic or polar interactions between the analytes and the charged stationary phase. For aromatic acids, ion-exchange or ion-exclusion chromatography can be employed. oup.comoup.com The eluent from the IC column is then introduced into the electrospray ionization source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and ionic molecules, allowing for their transfer into the gas phase for mass analysis with minimal fragmentation. The coupling of IC with MS provides a high degree of selectivity and sensitivity for the determination of ionic compounds in various samples. researchgate.net

Validation of Analytical Methods for Research Applications

To ensure that an analytical method is suitable for its intended purpose in a research setting, it must undergo a thorough validation process. This process demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound and its impurities. The validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ekb.eg

Parameters Including Specificity, Limit of Detection, Limit of Quantitation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaspecialists.com It is often determined based on the signal-to-noise ratio, with a common acceptance criterion being a ratio of 3:1. pharmaspecialists.com

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaspecialists.com A typical signal-to-noise ratio for establishing the LOQ is 10:1. pharmaspecialists.com For impurity analysis, the LOQ must be sufficiently low to allow for the accurate measurement of impurities at their specified limits.

Assessment of Precision, Linearity, and Accuracy in Quantitative Analysis

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.inforesearchgate.net

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the linear regression analysis, which should ideally be very close to 1. thaiscience.infonih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. For pharmaceutical analysis, recovery is often expected to be within 98-102%. thaiscience.inforesearchgate.net

The following table provides an illustrative example of validation data for a hypothetical UPLC method for the analysis of this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference at the retention time of the main peak | Peak purity > 0.99 |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Covers expected concentration range |

| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.5% | ≤ 1.0% |

| - Intermediate Precision | 0.8% | ≤ 2.0% |

| LOD (µg/mL) | 0.05 | S/N ≥ 3 |

| LOQ (µg/mL) | 0.15 | S/N ≥ 10 |

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, represent a fundamental approach for the quantification of aromatic compounds such as this compound. This technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light of specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.

For substituted benzoic acids, the aromatic ring and the carboxylic acid group constitute the primary chromophores. The electronic transitions within these moieties, specifically π → π* transitions, are responsible for their characteristic UV absorbance. Generally, benzoic acid and its derivatives exhibit two main absorption bands in the UV region: a strong primary band around 230 nm and a weaker secondary band near 280 nm. researchgate.netrsc.org The exact position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of substituents on the benzene (B151609) ring, as well as by the solvent used and the pH of the solution. rsc.orgrsc.org

The quantification of this compound using UV-Vis spectroscopy would involve preparing a series of standard solutions of known concentrations in a suitable solvent, such as ethanol (B145695) or methanol, that does not absorb in the same region as the analyte. The UV spectrum of each standard would be recorded to determine the λmax. Subsequently, the absorbance at this λmax would be measured for each standard solution to construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Despite the widespread use of UV-Vis spectroscopy for the analysis of similar compounds, a thorough search of scientific literature did not yield specific research findings or data tables detailing the quantitative determination of this compound. While theoretical aspects and experimental data for other substituted benzoic acids are available, specific parameters such as the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, for this compound are not documented in the searched literature.

The following table illustrates the typical UV absorption data that would be generated in a quantitative study for a substituted benzoic acid. Please note that the values presented here are hypothetical and for illustrative purposes only, as no specific experimental data for this compound could be located.

Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

| Concentration (mol/L) | Absorbance at λmax |

| 1.0 x 10-5 | 0.150 |

| 2.5 x 10-5 | 0.375 |

| 5.0 x 10-5 | 0.750 |

| 7.5 x 10-5 | 1.125 |

| 1.0 x 10-4 | 1.500 |

| Note: This data is for illustrative purposes only and does not represent actual experimental results. |

Further research would be required to establish a validated UV-Vis spectroscopic method for the precise and accurate quantification of this compound, including the determination of its λmax and molar absorptivity under specific experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.